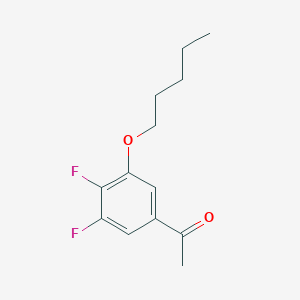

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone

Descripción

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with three key substituents:

- Two fluorine atoms at positions 3 and 4 (meta and para to the ketone group).

- A pentyloxy group (C₅H₁₁O) at position 5 (ortho to the ketone).

This structural configuration combines electron-withdrawing fluorine atoms and an electron-donating alkoxy chain, creating unique physicochemical properties. While direct synthesis data for this compound is absent in the provided evidence, analogous preparation methods (e.g., Williamson ether synthesis for alkoxy groups and halogenation for fluorine substitution ) suggest feasible synthetic routes.

Propiedades

IUPAC Name |

1-(3,4-difluoro-5-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O2/c1-3-4-5-6-17-12-8-10(9(2)16)7-11(14)13(12)15/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQQHQBNRRUEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C(=CC(=C1)C(=O)C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoroacetophenone and pentyloxybenzene.

Reaction Conditions: The reaction conditions often involve the use of organometallic reagents, such as Grignard reagents or lithium reagents, to facilitate the formation of the desired product.

Industrial Production: Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The fluorine atoms and pentyloxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structural features make it a valuable tool in studying biological interactions and mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity and function.

Pathways Involved: It may modulate signaling pathways and biochemical processes, leading to specific biological effects

Comparación Con Compuestos Similares

Fluorine-Substituted Analogues

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9, C₈H₆F₂O₂, MW 172.13 ): Fluorines at positions 3 and 5, with a hydroxyl group at position 2. Higher polarity due to the hydroxyl group, reducing lipophilicity (logP ~1.5) compared to the pentyloxy derivative. Used in crystallography studies .

1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone (CAS 1936090-24-2, C₈H₆FNO₄, MW 199.14 ): Single fluorine at position 3, nitro group at 5, and hydroxyl at 3. Nitro group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.

Alkoxy-Substituted Analogues

1-[4-(PENTYLOXY)PHENYL]ETHANONE (Raw material for micafungin synthesis ): Lacks fluorine substituents but shares the pentyloxy group. Lower molecular weight (C₁₃H₁₈O₂, MW 218.28) and higher logP (~3.8) due to absence of polar fluorine atoms.

Physicochemical Properties

Key Trends :

- Fluorine atoms decrease logP by increasing polarity but enhance metabolic stability.

- Pentyloxy groups significantly increase lipophilicity, favoring membrane permeability.

Antifungal Activity

- 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (ED₅₀ 8 μg/mL against Fusarium oxysporum ): Substituted benzylideneamino group enhances antifungal potency.

- 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone: Predicted to exhibit moderate antifungal activity due to lipophilic pentyloxy chain facilitating cell membrane penetration.

Antiviral Activity

- Pyrazolo[3,4-b]pyridine-based ethanones (e.g., compound 3 ): Show anti-HSV1 activity (IC₅₀ ~10 μM), attributed to heterocyclic cores.

- Fluorine-substituted ethanones: Fluorine atoms may improve binding to viral enzymes via halogen bonding.

Actividad Biológica

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone features a phenyl ring substituted with difluoro and pentyloxy groups. These substitutions are believed to enhance its biological activity by improving binding affinity to various molecular targets.

The biological activity of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone is primarily attributed to its interaction with specific enzymes and receptors. The difluoro group increases lipophilicity, potentially enhancing membrane permeability and facilitating interaction with cellular targets. The pentyloxy group may contribute to hydrophobic interactions that stabilize binding to proteins involved in critical biochemical pathways.

Antimicrobial Activity

Research indicates that 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. For instance, studies have reported an IC50 value indicating effective concentration levels required to inhibit bacterial proliferation.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins. The compound's ability to trigger cell cycle arrest has been noted, particularly in human melanoma and breast cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant inhibition at concentrations as low as 10 µg/mL.

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer properties, the compound was tested on various cancer cell lines. The findings revealed that treatment with 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanone led to a reduction in cell viability by approximately 60% in melanoma cells at a concentration of 25 µM after 48 hours.

| Cell Line | Viability Reduction (%) | Concentration (µM) |

|---|---|---|

| Melanoma | 60 | 25 |

| Breast Cancer | 50 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.